molecular formula C7H14N2O4 B058572 1,3-Diaminopropane-N,N'-diacetic Acid CAS No. 112041-05-1

1,3-Diaminopropane-N,N'-diacetic Acid

Cat. No. B058572
CAS RN: 112041-05-1
M. Wt: 190.2 g/mol
InChI Key: RKPHYUBLENEQNT-UHFFFAOYSA-N
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Description

1,3-Diaminopropane-N,N’-diacetic Acid, also known as 1,3-Propylenediamine-N,N’-diacetic acid, is a compound with the molecular formula C7H14N2O4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,3-Diaminopropane-N,N’-diacetic Acid involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . Another method involves the use of a mixture of aminonitriles, which is then hydrogenated over a fixed-bed catalyst (cobalt or nickel) at 60 – 120 ℃ to give 1,3-diaminopropane .


Molecular Structure Analysis

The molecular structure of 1,3-Diaminopropane-N,N’-diacetic Acid consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 190.20 .


Physical And Chemical Properties Analysis

1,3-Diaminopropane-N,N’-diacetic Acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm³, a boiling point of 419.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . The compound has a molar refractivity of 44.8±0.3 cm³, and a molar volume of 151.0±3.0 cm³ .

Scientific Research Applications

Preparation of Spermidine Analogues

N-Boc-1,3-diaminopropane, a derivative of 1,3-Diaminopropane-N,N’-diacetic Acid, is used in the preparation of spermidine analogues . Spermidine is a polyamine compound that is involved in cellular metabolism and is known for its role in cellular growth and proliferation.

Synthesis of Pharmacologically Active Compounds

N-Boc-1,3-diaminopropane is also used in the synthesis of pharmacologically active compounds . These compounds have potential applications in the development of new drugs and therapies.

Suzuki Reaction

The Suzuki reaction is a type of organic reaction, specifically a coupling reaction, where the coupling partners are a boronic acid and an aryl or vinyl halide. N-Boc-1,3-diaminopropane is used in this reaction .

Preparation of Cholinesterase Inhibitors

1,3-Diaminopropane is commonly used in the preparation of cholinesterase inhibitors . These inhibitors are often used in the treatment of Alzheimer’s disease and other conditions involving neurodegeneration.

Preparation of Thrombosis Inhibitors

Another medical application of 1,3-Diaminopropane is in the preparation of thrombosis inhibitors . These inhibitors prevent the formation of blood clots, reducing the risk of stroke and heart attack.

Polymer Cross Linkage Agent

1,3-Diaminopropane serves as a polymer cross linkage agent . This application is crucial in the production of various types of polymers with enhanced mechanical and thermal properties.

Polyurethane Extender

In the field of materials science, 1,3-Diaminopropane is used as a polyurethane extender . This helps in improving the properties of polyurethane, a material widely used in furniture, insulation, and other applications.

Spray Coatings

1,3-Diaminopropane is also used in spray coatings . These coatings are applied to various surfaces to provide protection and enhance aesthetic appeal.

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1,3-Diaminopropane-N,N’-diacetic Acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-[3-(carboxymethylamino)propylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHYUBLENEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of H2bppd and how does it bind to metal ions?

A1: H2bppd is a hexadentate ligand featuring a flexible propylene chain bridging two tertiary amine nitrogen atoms. Each amine nitrogen is further substituted with a 2-pyridylmethyl and an acetic acid group. [] This arrangement allows H2bppd to act as a chelating agent, coordinating metal ions through its nitrogen and oxygen atoms.

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